



An In-depth Technical Guide to 2-Hydroxyestradiol-d5: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **2-Hydroxyestradiol-d5**, a deuterated analog of the endogenous estrogen metabolite, 2-Hydroxyestradiol. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Chemical Properties and Structure

2-Hydroxyestradiol-d5 is a synthetically modified form of 2-Hydroxyestradiol where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous analyte but can be differentiated by its higher mass.[1]

Chemical Structure

The chemical structure of **2-Hydroxyestradiol-d5** is identical to that of 2-Hydroxyestradiol, with the exception of the five deuterium atoms. The positions of deuteration are typically on the aromatic A-ring and the D-ring to be stable and not easily exchanged.

Chemical Name: 2-Hydroxy-17 β -estradiol-1,4,16,16,17-d5 Synonyms: 2-OH-E2-d5, (17 β)-Estra-1,3,5(10)-triene-2,3,17-triol-d5



Below is a 2D representation of the chemical structure:

(A 2D chemical structure image of **2-Hydroxyestradiol-d5** would be placed here in a real document. For this text-based output, a description is provided.)

The structure consists of a steroid nucleus with four fused rings (A, B, C, and D). The A ring is aromatic with hydroxyl groups at the C2 and C3 positions. The D-ring has a hydroxyl group at the C17 position. The five deuterium atoms are located at positions C1, C4, C16 (two) and C17.

Physicochemical Properties

Quantitative data for **2-Hydroxyestradiol-d5** is not extensively published. The following table summarizes the known properties of **2-Hydroxyestradiol-d5** and its non-deuterated analog, 2-Hydroxyestradiol, for comparison.

Property	2-Hydroxyestradiol-d5	2-Hydroxyestradiol
CAS Number	221093-33-0	362-05-0
Molecular Formula	C18H19D5O3	C18H24O3
Molecular Weight	293.41 g/mol	288.38 g/mol
Appearance	Solid	Pale Yellow Solid
Melting Point	Not available	190-191 °C
Boiling Point	Not available	481.5 °C (estimated)
Solubility	Chloroform (Slightly), Methanol (Slightly)	DMF: 20 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL

Experimental Protocols

2-Hydroxyestradiol-d5 is primarily used as an internal standard in analytical methods for the quantification of estrogen metabolites in biological samples.

Quantification of Estrogen Metabolites by LC-MS/MS



This protocol describes a general workflow for the simultaneous measurement of fifteen urinary estrogens and estrogen metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **2-Hydroxyestradiol-d5** as an internal standard.[2][3][4]

Methodology:

- Sample Preparation:
 - To 0.5 mL of urine, add a mixture of deuterated internal standards, including 2-Hydroxyestradiol-d5.
 - Perform enzymatic hydrolysis to deconjugate the estrogen metabolites.
 - Extract the deconjugated metabolites using a solid-phase extraction (SPE) cartridge.
 - Elute the analytes from the SPE cartridge and evaporate the solvent.
- Derivatization:
 - Reconstitute the dried extract in a suitable solvent.
 - Derivatize the estrogens with an agent such as dansyl chloride to enhance ionization efficiency and improve sensitivity.
- LC-MS/MS Analysis:
 - Inject the derivatized sample into an HPLC system coupled to a tandem mass spectrometer.
 - Separate the estrogen metabolites using a C18 reverse-phase column with a gradient elution.
 - Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for each analyte and its corresponding internal standard are monitored.
- Quantification:



- Construct a calibration curve for each analyte using known concentrations of standards and a fixed concentration of the internal standard.
- Determine the concentration of each estrogen metabolite in the samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

Synthesis of Deuterated Estrogens (General Approach)

A specific, detailed protocol for the synthesis of **2-Hydroxyestradiol-d5** is not readily available in the public domain. However, a plausible synthetic route can be inferred from general methods for deuterating steroids. One common method involves acid-catalyzed deuterium exchange.[5]

Methodology:

- Preparation of a protected 2-Hydroxyestradiol derivative: Start with 17β-estradiol and introduce a hydroxyl group at the 2-position. The hydroxyl groups at C3 and C17 may need to be protected with appropriate protecting groups.
- Deuterium Labeling: The deuteration of the aromatic ring can be achieved by treating the
 protected 2-hydroxyestradiol with a deuterated acid, such as deuterated trifluoroacetic acid,
 which facilitates the exchange of hydrogen for deuterium at specific positions. The
 deuteration at the C16 and C17 positions can be more complex and may involve specific
 precursors and reduction steps with deuterated reagents.
- Deprotection: Remove the protecting groups to yield **2-Hydroxyestradiol-d5**.
- Purification: Purify the final product using techniques such as flash chromatography or highperformance liquid chromatography (HPLC).
- Characterization: Confirm the structure and isotopic purity of the synthesized 2-Hydroxyestradiol-d5 using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Logical Relationships



Metabolic Pathway of 17β-Estradiol

2-Hydroxyestradiol is a major metabolite of 17β -estradiol. The following diagram illustrates the metabolic conversion of 17β -estradiol to 2-Hydroxyestradiol and its subsequent metabolism to 2-Methoxyestradiol. This pathway is a key part of the overall metabolism of endogenous estrogens.



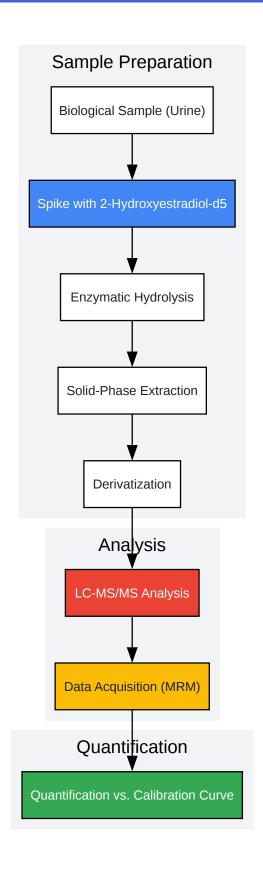
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Caption: Metabolic pathway of 17β-Estradiol to 2-Methoxyestradiol.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical workflow for the quantification of estrogen metabolites using **2-Hydroxyestradiol-d5** as an internal standard.





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Caption: Workflow for estrogen metabolite quantification by LC-MS/MS.



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